N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H17N5O2S and its molecular weight is 319.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
This compound is involved in the synthesis of various hybrid molecules, particularly those containing thiadiazole moieties, which have been explored for their biological activities. For instance, compounds containing thiadiazole and other heterocyclic rings have been synthesized and investigated for their antimicrobial, antilipase, and antiurease activities. Some of these synthesized compounds exhibit good to moderate antimicrobial activity against tested microorganisms, with specific compounds showing notable antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Molecular Interactions and Pharmacophore Models
The compound's analogs, particularly those involving piperidinyl moieties, have been studied for their interactions with biological receptors. For example, the molecular interactions of specific antagonists with the CB1 cannabinoid receptor have been analyzed, leading to the development of pharmacophore models for CB1 receptor ligands. This research aids in understanding the steric and electrostatic requirements for binding to the CB1 receptor, providing insights into the design of new compounds with potential receptor activity (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Anticancer and Antimicrobial Agents
Further research into thiadiazole derivatives, including those linked with piperidine, has led to the discovery of compounds with promising anticancer and antimicrobial properties. Novel scaffolds incorporating thiadiazole and piperidine or piperazine units have been synthesized from biologically active and accessible stearic acid. These compounds have been evaluated for their antimicrobial activities, showing effectiveness against various bacterial and fungal strains. Additionally, the physicochemical and surface properties of these compounds as non-ionic surfactants have been examined, highlighting their potential in medical applications (Abdelmajeid, Amine, & Hassan, 2017).
Drug Design and Synthesis
The compound's framework has been utilized in drug design, leading to the synthesis of various heterocyclic derivatives with potential therapeutic applications. Research in this area includes the synthesis of thiadiazole, thiadiazine, and other heterocyclic derivatives based on carbazole, which have been evaluated for their antipsychotic potential. This work contributes to the development of new therapeutic agents with optimized pharmacological profiles for the treatment of various conditions (Norman, Navas, Thompson, & Rigdon, 1996).
Properties
IUPAC Name |
1-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-18-6-2-3-11(14(18)21)13(20)16-10-4-7-19(8-5-10)12-9-15-22-17-12/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNDPNWVTUUOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.